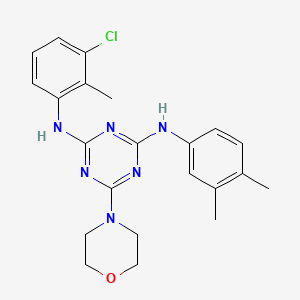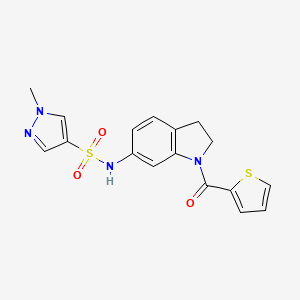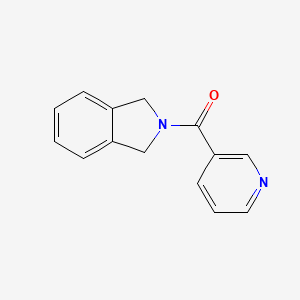
N2-(3-chloro-2-methylphenyl)-N4-(3,4-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N2-(3-chloro-2-methylphenyl)-N4-(3,4-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine is a useful research compound. Its molecular formula is C22H25ClN6O and its molecular weight is 424.93. The purity is usually 95%.
BenchChem offers high-quality N2-(3-chloro-2-methylphenyl)-N4-(3,4-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N2-(3-chloro-2-methylphenyl)-N4-(3,4-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Environmental Remediation
Use of a Low-Cost Biosorbent for Pesticide Removal : A study explored the efficiency of a lignocellulosic substrate derived from agro-industrial waste as an adsorbent to remove various pesticides from wastewater. This research demonstrates the potential of using cost-effective and sustainable materials for environmental remediation, particularly in removing hazardous substances from contaminated waters (Boudesocque et al., 2008).
Organic Synthesis and Chemical Modification
Synthesis of N-Heterocycles : The chemical synthesis of stereodefined C-substituted morpholines, piperazines, azepines, and oxazepines via reaction with α-phenylvinylsulfonium salt highlights innovative methods in organic synthesis. This process showcases regio- and diastereoselectivity, contributing valuable techniques for creating complex heterocyclic compounds (Matlock et al., 2015).
Chemical Modification of Triazinones : Research into the chemical modification of 3-phenyl-4,5-dihydro-1,2,4-triazin-6(1H)-ones through reactions with phosphoruspentasulfide, methylation, and interaction with morpholine provides insights into the structural and functional versatility of triazinones. This work contributes to the field of medicinal chemistry and materials science by demonstrating methods to modify and enhance the properties of triazine derivatives (Collins et al., 2000).
Antimicrobial Research
Synthesis and Antimicrobial Activities of Triazole Derivatives : The development and evaluation of novel 1,2,4-triazole derivatives for their antimicrobial properties highlight the potential of triazine derivatives in combating microbial resistance. This research presents a significant contribution to the search for new antimicrobial agents, showcasing the biological applications of these compounds (Bektaş et al., 2007).
Material Science
Development of Phosphorescent Sensors : Rhenium(I) polypyridine complexes functionalized with a diaminoaromatic moiety, related to the structural framework of the compound , have been studied as phosphorescent sensors for nitric oxide. This research underscores the application of these compounds in creating sensitive and selective sensors for important biological and environmental analytes (Choi et al., 2013).
Propiedades
IUPAC Name |
2-N-(3-chloro-2-methylphenyl)-4-N-(3,4-dimethylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN6O/c1-14-7-8-17(13-15(14)2)24-20-26-21(25-19-6-4-5-18(23)16(19)3)28-22(27-20)29-9-11-30-12-10-29/h4-8,13H,9-12H2,1-3H3,(H2,24,25,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPJWKRKRGXYGAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=C(C(=CC=C4)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2-(3-chloro-2-methylphenyl)-N4-(3,4-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3E,5E)-3,5-bis({4-[(4-fluorophenyl)methoxy]phenyl}methylidene)-1-methylpiperidin-4-one](/img/structure/B2882182.png)

![5-[(Z)-14-(3,5-dihydroxyphenyl)tetradec-8-enyl]benzene-1,3-diol](/img/structure/B2882184.png)



![4-Chloro-2-{[(2,5-dichlorophenyl)amino]methyl}phenol](/img/structure/B2882188.png)

![3-(2-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one](/img/structure/B2882191.png)
![N-(3,5-dimethylphenyl)-3-methyl-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2882199.png)
![4-[butyl(methyl)sulfamoyl]-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2882202.png)
![Methyl 3-{2-[(phenylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2882203.png)
